![molecular formula C20H23NO12 B016186 beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate CAS No. 5987-78-0](/img/structure/B16186.png)
beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate
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Overview
Description
“beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate” is a chromogenic beta-D-glucosidase substrate . It is used for the measurement of beta-glucosidase activity . It produces a yellow solution upon cleavage . It is degraded by the hydrolysis of enzyme β-glucosidase and quantified by colorimetric detection at 405 nm as a measure of β-glucosidase activity .
Molecular Structure Analysis
The molecular formula of “beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate” is C20H23NO12 . The structure of this compound is related to a 4-nitrophenol .
Chemical Reactions Analysis
“beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate” is a substrate for the enzyme beta-D-glucosidase . It undergoes a reaction where it is degraded by the hydrolysis of the enzyme .
Physical And Chemical Properties Analysis
The molecular weight of “beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate” is 469.4 g/mol . The molecular formula of this compound is C20H23NO12 .
Scientific Research Applications
Enzyme Activity Measurement
This compound is a chromogenic substrate for the enzyme beta-D-glucosidase . It is used to measure the enzyme’s activity in various research and diagnostic contexts. When beta-D-glucosidase acts on this substrate, it releases a 4-nitrophenol moiety, which can be quantified by its absorbance, providing a measure of enzyme activity .
Biochemical Assays
In biochemical enzyme assays, this compound serves as a crucial reagent. It is used to investigate the kinetics of beta-D-glucosidase and other glycosidases, which are important for understanding carbohydrate metabolism and the role of these enzymes in different biological processes .
In Vitro Diagnostic Analysis
The compound’s role in diagnostic analysis is significant. It is used in assays that determine glucosidase levels in bodily fluids, which can be indicative of certain diseases or conditions. For example, abnormal beta-glucosidase activity can be associated with Gaucher’s disease and other metabolic disorders .
Research on Enzyme Inhibitors
Researchers use this compound to screen for potential inhibitors of beta-D-glucosidase. This is important in the development of new drugs for diseases where glucosidase activity is a factor, such as diabetes and certain viral infections .
Glycobiology Studies
In glycobiology, the study of sugars and their role in biology, this compound is used to understand how sugars are linked to proteins and lipids and how these linkages affect cellular processes and disease development .
Agricultural Research
In agriculture, the compound is used to study plant enzymes that are involved in defending against pests. By understanding these enzymes, researchers can develop better strategies for crop protection and improve agricultural productivity .
Environmental Monitoring
Beta-D-Glucopyranoside derivatives, including this compound, can be used in environmental monitoring to detect the activity of glucosidases in soil and water samples. This helps in assessing the microbial activity and potential pollution levels in the environment .
Educational Purposes
Lastly, this compound is often used in educational settings to teach students about enzyme-catalyzed reactions. It provides a visual demonstration of enzyme activity, which is valuable for understanding basic biochemical principles .
Future Directions
“beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate” is used in research, biochemical enzyme assays, and in vitro diagnostic analysis . Its use as a chromogenic beta-D-glucosidase substrate makes it valuable in the measurement of beta-glucosidase activity . Future research may continue to explore its applications in these areas.
properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-7-5-14(6-8-15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17-,18+,19-,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUISCKWILNFIL-OUUBHVDSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate | |
CAS RN |
5987-78-0 |
Source
|
Record name | beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005987780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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